molecular formula C18H16ClN3O2 B7713177 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide

3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide

Numéro de catalogue B7713177
Poids moléculaire: 341.8 g/mol
Clé InChI: MKORJWHAEJQFSG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide, also known as CPOP, is a small molecule that has gained attention in the scientific community due to its potential applications in drug discovery and medicinal chemistry. CPOP is a prolyl oligopeptidase inhibitor, which means it can inhibit the activity of the enzyme prolyl oligopeptidase. Inhibition of this enzyme has been linked to potential therapeutic benefits for various diseases, including Alzheimer's disease, Parkinson's disease, and depression.

Mécanisme D'action

The mechanism of action of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide involves inhibition of the enzyme prolyl oligopeptidase. This enzyme is involved in the degradation of neuropeptides, which are important for neuronal signaling and function. Inhibition of prolyl oligopeptidase by 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide can lead to increased levels of neuropeptides, which can have beneficial effects on cognitive function and other physiological processes.
Biochemical and Physiological Effects:
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide can inhibit the activity of prolyl oligopeptidase, which can lead to increased levels of neuropeptides. In vivo studies in animal models have shown that 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide can improve cognitive function and reduce the accumulation of amyloid beta, a hallmark of Alzheimer's disease. 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide has also been shown to have antidepressant effects in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide is that it is a small molecule, which makes it easy to synthesize and modify for structure-activity relationship studies. Another advantage is that 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide has been shown to have good oral bioavailability in animal models, which makes it a promising candidate for drug development. One limitation of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide is that it has relatively low potency as a prolyl oligopeptidase inhibitor, which may limit its therapeutic potential.

Orientations Futures

There are several future directions for research on 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide. One direction is to further explore its potential therapeutic applications, particularly in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to optimize its potency as a prolyl oligopeptidase inhibitor through structure-activity relationship studies. Additionally, 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide could be used as a tool compound to study the role of prolyl oligopeptidase in various physiological processes.

Méthodes De Synthèse

The synthesis of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide has been described in literature, and it involves several steps. The starting materials for the synthesis are 2-chlorobenzoyl chloride and o-toluidine. The first step involves the reaction of 2-chlorobenzoyl chloride with sodium azide to form 2-chlorophenyl azide. This is followed by a reaction with propionic anhydride to form 3-(2-chlorophenyl)-1,2,4-oxadiazole. The final step involves the reaction of 3-(2-chlorophenyl)-1,2,4-oxadiazole with o-toluidine to form 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide.

Applications De Recherche Scientifique

3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide has been studied extensively in vitro and in vivo for its potential therapeutic applications. In vitro studies have shown that 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide can inhibit the activity of prolyl oligopeptidase, which has been linked to the pathogenesis of Alzheimer's disease and other neurodegenerative disorders. In vivo studies in animal models have shown that 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide can improve cognitive function and reduce the accumulation of amyloid beta, a hallmark of Alzheimer's disease.

Propriétés

IUPAC Name

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2/c1-12-6-2-5-9-15(12)20-16(23)10-11-17-21-18(22-24-17)13-7-3-4-8-14(13)19/h2-9H,10-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKORJWHAEJQFSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)propanamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.